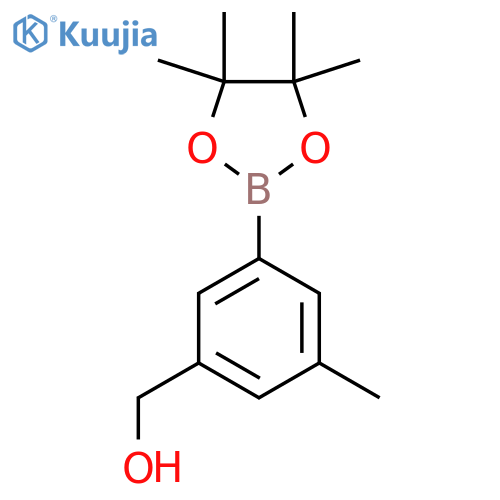

Cas no 2377607-96-8 (3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol)

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol 化学的及び物理的性質

名前と識別子

-

- 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester

- [3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHANOL

- (3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)METHANOL

- AT16822

- SY029256

- 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol

- CS-11746

- CS-0176374

- AKOS032455768

- MFCD18729962

- [3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- EN300-1614525

- 2377607-96-8

-

- インチ: 1S/C14H21BO3/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3

- InChIKey: DHMSQZHEQIAFGF-UHFFFAOYSA-N

- SMILES: O1B(C2C=C(C)C=C(CO)C=2)OC(C)(C)C1(C)C

計算された属性

- 精确分子量: 248.1583747g/mol

- 同位素质量: 248.1583747g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 18

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1539263-5g |

(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol |

2377607-96-8 | 95+% | 5g |

$132.0 | 2025-02-24 | |

| Ambeed | A1539263-25g |

(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol |

2377607-96-8 | 95+% | 25g |

$1138.0 | 2023-05-23 | |

| Enamine | EN300-1614525-10.0g |

[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

2377607-96-8 | 10g |

$4236.0 | 2023-06-04 | ||

| Ambeed | A1539263-100g |

(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol |

2377607-96-8 | 95+% | 100g |

$3585.0 | 2023-05-23 | |

| Enamine | EN300-1614525-0.25g |

[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

2377607-96-8 | 0.25g |

$487.0 | 2023-06-04 | ||

| Enamine | EN300-1614525-0.05g |

[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

2377607-96-8 | 0.05g |

$229.0 | 2023-06-04 | ||

| Enamine | EN300-1614525-0.1g |

[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

2377607-96-8 | 0.1g |

$342.0 | 2023-06-04 | ||

| Enamine | EN300-1614525-2.5g |

[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

2377607-96-8 | 2.5g |

$1931.0 | 2023-06-04 | ||

| Enamine | EN300-1614525-500mg |

[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

2377607-96-8 | 500mg |

$768.0 | 2023-09-23 | ||

| A2B Chem LLC | AI96187-25g |

3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester |

2377607-96-8 | 95% | 25g |

$1043.00 | 2024-04-20 |

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

10. Book reviews

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanolに関する追加情報

3-Methyl-5-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenylmethanol: A Comprehensive Overview

3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol is a highly specialized organic compound with the CAS registry number 2377607-96-8. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its unique structural features and versatile applications. The molecule consists of a phenol backbone substituted with a methyl group at the 3-position and a tetramethyl-dioxaborolane moiety at the 5-position, along with a hydroxymethyl group attached to the benzene ring.

The tetramethyl-dioxaborolane group is a boron-containing structure that imparts unique electronic and steric properties to the molecule. This feature makes 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where boronic esters are widely used as coupling partners. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making this compound an essential building block in modern organic synthesis.

One of the most notable applications of this compound is in the field of drug discovery. The phenolic hydroxyl group and the boron-containing substituent provide opportunities for functionalization and bioisosteric replacements, enabling researchers to design molecules with improved pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant activities, making them promising candidates for therapeutic interventions.

In addition to its role in medicinal chemistry, 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol has found applications in materials science. The compound's ability to undergo controlled polymerization reactions has led to its use in the development of novel polymeric materials with tailored mechanical and electronic properties. Researchers have explored its potential in creating stimuli-responsive polymers that can adapt to environmental changes, such as temperature or pH variations.

The synthesis of 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent breakthroughs in catalytic asymmetric synthesis have enabled the enantioselective preparation of this compound, which is crucial for its application in chiral recognition studies and asymmetric catalysis.

From an environmental standpoint, there is growing interest in developing sustainable methods for synthesizing 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol. Researchers are exploring green chemistry approaches that utilize renewable feedstocks and energy-efficient reaction conditions to minimize waste and reduce ecological impact.

In conclusion, 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yphenylmethanol, with its distinctive structure and functional groups represented by CAS No. 2377607968 (note: correct CAS number formatting), stands as a pivotal molecule in contemporary chemical research. Its versatility across multiple disciplines underscores its importance as a key intermediate in organic synthesis and a valuable tool for advancing scientific innovation.

2377607-96-8 (3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol) Related Products

- 2138552-05-1(4-Methyl-1-(2,3,3-trimethylbutyl)cyclohex-2-en-1-ol)

- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)

- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)

- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)

- 1235063-88-3(N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)

- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)

- 1202063-27-1(D-Alanine-D4)

- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)

- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)